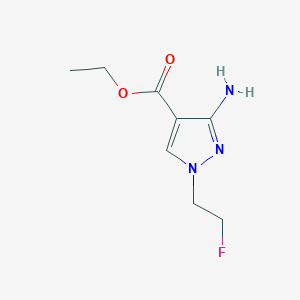
6-Amino-N-b-D-glucopyranosylhexanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Amino-N-b-D-glucopyranosylhexanamide normalmente implica la reacción de derivados de glucopyranosil con hexanamide bajo condiciones específicas. Las condiciones de reacción a menudo incluyen el uso de catalizadores y temperaturas controladas para garantizar que se obtenga el producto deseado .
Métodos de producción industrial
La producción industrial de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. Este proceso puede incluir múltiples pasos de purificación para garantizar que el producto final cumpla con los estándares requeridos para la investigación y las aplicaciones industriales .
Análisis De Reacciones Químicas
Tipos de reacciones
6-Amino-N-b-D-glucopyranosylhexanamide experimenta varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, típicamente utilizando agentes reductores.
Sustitución: Esta reacción implica la sustitución de un grupo funcional por otro, a menudo utilizando reactivos y catalizadores específicos.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.
Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes .
Aplicaciones Científicas De Investigación
6-Amino-N-b-D-glucopyranosylhexanamide tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Biología: Se utiliza en estudios que involucran el metabolismo de carbohidratos y las interacciones enzimáticas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, incluidas las propiedades antibacterianas y antivirales.
Mecanismo De Acción
El mecanismo de acción de 6-Amino-N-b-D-glucopyranosylhexanamide implica su interacción con dianas moleculares y vías específicas. Este compuesto puede unirse a enzimas y receptores, modulando su actividad e influenciando varios procesos bioquímicos. Las dianas moleculares y las vías exactas dependen de la aplicación y el contexto de uso específicos .
Comparación Con Compuestos Similares
Compuestos similares
Derivados de aminodesoxiglucosa: Estos compuestos comparten similitudes estructurales y tienen propiedades antibacterianas similares.
Oligoamidas de azúcar: Estos compuestos también actúan como agentes de unión a la ranura menor del ADN y tienen aplicaciones en bioquímica y medicina.
Unicidad
6-Amino-N-b-D-glucopyranosylhexanamide es único debido a su estructura específica, que le permite interactuar con una amplia gama de dianas moleculares y vías. Su versatilidad y amplia gama de aplicaciones lo convierten en un compuesto valioso en la investigación científica y los procesos industriales .
Propiedades
Fórmula molecular |
C12H24N2O6 |
|---|---|
Peso molecular |
292.33 g/mol |
Nombre IUPAC |
6-amino-N-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]hexanamide |
InChI |
InChI=1S/C12H24N2O6/c13-5-3-1-2-4-8(16)14-12-11(19)10(18)9(17)7(6-15)20-12/h7,9-12,15,17-19H,1-6,13H2,(H,14,16)/t7-,9-,10+,11-,12-/m1/s1 |
Clave InChI |
FJNVLTLMGXYGGP-DVYMNCLGSA-N |
SMILES isomérico |
C(CCC(=O)N[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)CCN |
SMILES canónico |
C(CCC(=O)NC1C(C(C(C(O1)CO)O)O)O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dimethyl-N-[(1-methyl-1H-pyrazol-5-YL)methyl]-1H-pyrazol-4-amine](/img/structure/B11730909.png)
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-3-amine](/img/structure/B11730917.png)
![2-[({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}amino)methyl]phenol](/img/structure/B11730926.png)

![[3-(dimethylamino)propyl][(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730935.png)
![2-(4-{[(thiophen-2-yl)methyl]amino}-1H-pyrazol-1-yl)ethan-1-ol](/img/structure/B11730942.png)

![O-{[3-chloro-4-(trifluoromethyl)phenyl]methyl}hydroxylamine](/img/structure/B11730966.png)
![(2-methylpropyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11730967.png)
![3-[3-(Dimethylamino)prop-2-enoyl]pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B11730971.png)

![{[1-(difluoromethyl)-1H-pyrazol-3-yl]methyl}[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11730987.png)
![N-{[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl}-1-(2-fluoroethyl)-3-methyl-1H-pyrazol-4-amine](/img/structure/B11730990.png)
